

# Structural Characterization of Ethylnornicotine: An Application Note

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Compound of Interest		
Compound Name:	Ethylnornicotine	
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### Introduction

**Ethylnornicotine**, a homolog of nicotine, is a compound of interest in the fields of pharmacology and toxicology. As a potential impurity in synthetic nicotine products and a metabolite of interest, its accurate structural characterization is crucial for regulatory purposes, drug development, and metabolic studies. This application note provides a detailed protocol for the structural elucidation of **Ethylnornicotine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

# **Molecular Structure and Properties**

Molecular Formula: C11H16N2[1][2]

Molecular Weight: 176.26 g/mol [1][2]

• Exact Mass: 176.1313 g/mol [2]

Structure: 3-(1-ethylpyrrolidin-2-yl)pyridine

# Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For **Ethylnornicotine**, <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the connectivity of atoms and the overall structure.

#### <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.5	d	1H	H-2' (Pyridine)
~8.4	d	1H	H-6' (Pyridine)
~7.7	dt	1H	H-4' (Pyridine)
~7.3	dd	1H	H-5' (Pyridine)
~3.2	q	2H	-N-CH <sub>2</sub> -CH <sub>3</sub>
~3.0	t	1H	H-2 (Pyrrolidine)
~2.3	m	1H	H-5a (Pyrrolidine)
~2.1	m	1H	H-5b (Pyrrolidine)
~1.9	m	1H	H-3a (Pyrrolidine)
~1.7	m	2H	H-4 (Pyrrolidine)
~1.5	m	1H	H-3b (Pyrrolidine)
~1.1	t	ЗН	-N-CH2-CH3

<sup>&</sup>lt;sup>13</sup>C NMR Spectral Data (Predicted)



Chemical Shift (ppm)	Assignment
~149	C-2' (Pyridine)
~148	C-6' (Pyridine)
~140	C-4' (Pyridine)
~134	C-3' (Pyridine)
~123	C-5' (Pyridine)
~68	C-2 (Pyrrolidine)
~57	C-5 (Pyrrolidine)
~48	-N-CH <sub>2</sub> -CH <sub>3</sub>
~36	C-3 (Pyrrolidine)
~23	C-4 (Pyrrolidine)
~14	-N-CH <sub>2</sub> -CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

Mass Spectral Data



m/z	Relative Intensity	Proposed Fragment Ion
176	High	[M] <sup>+</sup> (Molecular Ion)
147	Moderate	[M - $C_2H_5$ ] <sup>+</sup> (Loss of ethyl group)
119	Moderate	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Fission of the pyrrolidine ring)
92	High	Pyridine ring fragment
84	High	Pyrrolidine ring fragment with ethyl group

# Experimental Protocols NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethylnornicotine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d<sub>4</sub>, or Water-d<sub>2</sub>). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Instrument Setup:
  - Spectrometer: 400 MHz or higher field NMR spectrometer.
  - Probe: Standard 5 mm broadband probe.
  - Temperature: 298 K.
- ¹H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment (e.g., zg30).
  - Spectral Width: 12-16 ppm.
  - Acquisition Time: 2-4 seconds.



- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
  - Spectral Width: 200-240 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the reference standard.

### **Mass Spectrometry Protocol**

- Sample Preparation: Prepare a dilute solution of Ethylnornicotine (1-10 μg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is suitable for the analysis of this volatile compound.[3]
- GC-MS Parameters:
  - Gas Chromatograph:
    - Injector Temperature: 250 °C.
    - Column: A non-polar capillary column (e.g., DB-5ms).
    - Carrier Gas: Helium at a constant flow rate of 1 mL/min.



- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: m/z 40-400.
  - Source Temperature: 230 °C.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.

## **Workflow and Data Interpretation**

The following diagram illustrates the workflow for the structural characterization of **Ethylnornicotine**.

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### References

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